molecular formula C8H11F6NS2 B6317413 Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- CAS No. 85572-01-6

Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-

Cat. No.: B6317413
CAS No.: 85572-01-6
M. Wt: 299.3 g/mol
InChI Key: KFWXVMVAPCFDLJ-UHFFFAOYSA-N
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Description

Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- is a chemical compound characterized by the presence of trifluoromethylthio groups attached to an ethenamine backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- typically involves the reaction of N,N-diethyl-ethenamine with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the trifluoromethylthio groups to trifluoromethyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of trifluoromethyl derivatives.

    Substitution: Formation of substituted ethenamine derivatives.

Scientific Research Applications

Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific reaction conditions.

Comparison with Similar Compounds

    Ethenamine, N,N-diethyl-2,2-bis[(trichloromethyl)thio]-: Similar structure but with trichloromethylthio groups instead of trifluoromethylthio groups.

    Ethenamine, N,N-diethyl-2,2-bis[(methylthio)thio]-: Contains methylthio groups instead of trifluoromethylthio groups.

Uniqueness: Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it particularly valuable in applications requiring high reactivity and stability.

Properties

IUPAC Name

N,N-diethyl-2,2-bis(trifluoromethylsulfanyl)ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F6NS2/c1-3-15(4-2)5-6(16-7(9,10)11)17-8(12,13)14/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWXVMVAPCFDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=C(SC(F)(F)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449817
Record name Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85572-01-6
Record name Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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